molecular formula C20H18ClNO3 B12480109 3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid

3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid

Cat. No.: B12480109
M. Wt: 355.8 g/mol
InChI Key: XBYHKGZMGKNZDE-UHFFFAOYSA-N
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Description

3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid typically involves multiple steps, starting with the preparation of the furan ring and the benzoic acid derivative. The chlorophenyl group is introduced through a substitution reaction. Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group on the chlorophenyl moiety can be reduced to an amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can yield a furanone derivative, while reduction of the nitro group can yield an amine derivative .

Mechanism of Action

The mechanism of action of 3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. This inhibition can lead to changes in the expression of genes involved in disease development and progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid is unique due to the presence of the furan ring and the specific substitution pattern on the benzoic acid moiety.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

3-[5-[[2-(4-chlorophenyl)ethylamino]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C20H18ClNO3/c21-17-6-4-14(5-7-17)10-11-22-13-18-8-9-19(25-18)15-2-1-3-16(12-15)20(23)24/h1-9,12,22H,10-11,13H2,(H,23,24)

InChI Key

XBYHKGZMGKNZDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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